N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Description
The chemical compound under investigation belongs to a class of compounds that often exhibit interesting chemical and physical properties due to their unique molecular structure. Compounds containing oxadiazole rings, in particular, are noted for their biological activities and potential applications in various fields.
Synthesis Analysis
Synthesis of oxadiazole derivatives typically involves multi-step reactions, starting from organic acids converted into esters, hydrazides, and subsequently into oxadiazole derivatives through cyclization reactions. For example, Aziz‐ur‐Rehman et al. (2016) outlined a synthesis route for oxadiazol-thiol derivatives by converting organic acids into corresponding esters, hydrazides, and finally oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. For example, studies by both Aziz‐ur‐Rehman et al. (2016) and Nazir et al. (2018) utilized these techniques for structure elucidation of their synthesized compounds (Aziz‐ur‐Rehman et al., 2016); (Nazir et al., 2018).
Chemical Reactions and Properties
The chemical behavior of oxadiazole derivatives involves interactions with enzymes or potential for modification to enhance biological activity. The research by Nazir et al. (2018) on oxadiazole scaffolds showed potent urease inhibitory activity, demonstrating the chemical reactivity of these compounds in biological contexts (Nazir et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, the crystal structure analysis provides insights into stability, as seen in the work of Wang et al. (2006), where the stability of oxadiazole derivatives was attributed to the spatial isolation of reactive moieties by aromatic units (Wang et al., 2006).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-7-4-3-6-16(17)20-23-19(27-24-20)9-5-8-18(25)22-15-12-10-14(21)11-13-15/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSAFYFXBCBCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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